3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione is a synthetic organic compound classified within the purine family. This compound is notable for its structural complexity and potential pharmacological applications. It has garnered interest in medicinal chemistry due to its interactions with adenosine receptors, which are implicated in various physiological processes.
3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione is classified as a purine derivative. Purines are nitrogen-containing compounds that serve as the building blocks of nucleic acids and are involved in numerous biological functions, including energy transfer (as ATP) and cellular signaling.
The synthesis of 3,7-dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione can be achieved through several methods:
The molecular structure of 3,7-dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione consists of a purine core with specific substitutions at the 3 and 7 positions. The compound's molecular formula is and it has a molecular weight of approximately 342.44 g/mol.
The compound undergoes various chemical reactions that can affect its biological activity:
The mechanism of action for 3,7-dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione primarily involves its interaction with adenosine receptors:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been used to characterize this compound further. For example:
3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione has potential applications in several scientific fields:
The compound is formally identified by the systematic IUPAC name (R)-8-(1-Phenylpropyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione (CAS Registry Number: 137766-81-5). This nomenclature reflects the core purinedione scaffold substituted at three critical positions:
Its molecular formula is C₂₀H₂₆N₄O₂, with a molecular weight of 354.45 g/mol. Elemental composition is precisely defined as: Carbon (67.77%), Hydrogen (7.39%), Nitrogen (15.81%), Oxygen (9.03%), verified through theoretical and analytical methods [1] [9]. The compound is cataloged under several synonyms, including MDL-102234, MDL102234, or MDL 102234, commonly used in pharmacological research [1].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | (R)-8-(1-Phenylpropyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione |
CAS Registry Number | 137766-81-5 |
Molecular Formula | C₂₀H₂₆N₄O₂ |
Molecular Weight | 354.45 g/mol |
Exact Mass | 354.2056 Da |
SMILES Notation | O=C(N1CCC)N(CCC)C2=C(N=C(C@@HCC)N2)C1=O |
InChI Key | ZFUJDWYGRZXMJC-OAHLLOKOSA-N |
The molecular topology centers on a xanthine-derived purinedione core (1H-purine-2,6-dione), featuring conjugated carbonyl groups at positions 2 and 6. Critical substituents dictate its 3D conformation and bioactivity:
Computational modeling (e.g., density functional theory) predicts a folded conformation where the phenyl ring stacks partially over the purine plane. This minimizes steric clash and optimizes π-π interactions. The propyl chains adopt extended gauche conformations, exposing hydrophobic surfaces. The (R)-configuration at C-8 positions the phenyl ring optimally for A₁ receptor antagonism, while the (S)-enantiomer shows significantly reduced affinity [1] [9].
Table 2: Key Molecular Descriptors
Descriptor | Value/Characteristic | Role in Topology |
---|---|---|
C-8 Configuration | (R)-enantiomer | Dictates receptor binding specificity |
Purine Core Planarity | Conjugated system (planar) | Facilitates π-stacking |
N-1/N-3 Chains | n-Propyl (flexible alkyl) | Enhances lipophilicity & membrane permeation |
LogP (Estimated) | ~3.2 (moderately lipophilic) | Balances solubility and bioavailability |
No published X-ray crystal structures exist specifically for 3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione. However, its solid-state properties are inferred from closely related purinediones:
Experimental data confirms this compound is a stable solid powder stored at -20°C long-term. It exhibits low hygroscopicity and maintains integrity under ambient shipping conditions, suggesting a tightly packed crystalline lattice with limited solvent inclusion [1].
Structural modifications profoundly impact adenosine receptor (AR) affinity and selectivity. Key comparisons to congeners include:
Role of N-1/N-3 Substitutents:
C-8 Modifications:
Fusion Strategies:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0